molecular formula C10H14N4O B14454416 3-(3,3-Dimethyltriazeno)-p-toluamide CAS No. 76765-28-1

3-(3,3-Dimethyltriazeno)-p-toluamide

Cat. No.: B14454416
CAS No.: 76765-28-1
M. Wt: 206.24 g/mol
InChI Key: SWZXTDHCGOQNDX-UHFFFAOYSA-N
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Description

3-(3,3-Dimethyltriazeno)-p-toluamide is a synthetic compound belonging to the triazene family Triazenes are characterized by the presence of three nitrogen atoms in their structure, which contribute to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethyltriazeno)-p-toluamide typically involves the diazotization of primary amines followed by coupling with appropriate aromatic compounds. One common method involves the reaction of p-toluidine with nitrous acid to form the diazonium salt, which is then coupled with dimethylamine to yield the desired triazene compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(3,3-Dimethyltriazeno)-p-toluamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines .

Scientific Research Applications

3-(3,3-Dimethyltriazeno)-p-toluamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethyltriazeno)-p-toluamide involves its interaction with cellular components, leading to the methylation of DNA and RNA. This methylation disrupts the normal function of these nucleic acids, inhibiting cell division and inducing apoptosis in cancer cells. The compound primarily targets rapidly dividing cells, making it effective against certain types of tumors .

Comparison with Similar Compounds

Properties

CAS No.

76765-28-1

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

3-(dimethylaminodiazenyl)-4-methylbenzamide

InChI

InChI=1S/C10H14N4O/c1-7-4-5-8(10(11)15)6-9(7)12-13-14(2)3/h4-6H,1-3H3,(H2,11,15)

InChI Key

SWZXTDHCGOQNDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)N=NN(C)C

Origin of Product

United States

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